Decyl isobutyrate Decyl isobutyrate Decyl isobutyrate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 5454-22-8
VCID: VC0525539
InChI: InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h13H,4-12H2,1-3H3
SMILES: CCCCCCCCCCOC(=O)C(C)C
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

Decyl isobutyrate

CAS No.: 5454-22-8

Cat. No.: VC0525539

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decyl isobutyrate - 5454-22-8

Specification

CAS No. 5454-22-8
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name decyl 2-methylpropanoate
Standard InChI InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h13H,4-12H2,1-3H3
Standard InChI Key HGOZECVJNYXKMC-UHFFFAOYSA-N
SMILES CCCCCCCCCCOC(=O)C(C)C
Canonical SMILES CCCCCCCCCCOC(=O)C(C)C
Appearance Solid powder

Introduction

Chemical and Physical Properties

Decyl isobutyrate belongs to the class of fatty alcohol esters, featuring a decyl chain esterified with isobutyric acid. Its structural configuration contributes to distinct physical and chemical characteristics:

Molecular Structure and Identification

The compound’s IUPAC name is decyl 2-methylpropanoate, with a molecular weight of 228.37 g/mol . Key identifiers include:

  • CAS Registry Number: 5454-22-8

  • EC Number: 226-706-0

  • SMILES: CCCCCCCCCCCOC(=O)C(C)C

  • InChI Key: HGOZECVJNYXKMC-UHFFFAOYSA-N .

Physicochemical Characteristics

Data from experimental analyses reveal the following properties :

PropertyValue
Boiling Point270.19°C (estimated)
Density0.866 g/cm³
Refractive Index1.4340
LogP (Octanol-Water)5.724 (estimated)
SolubilityInsoluble in water; soluble in alcohols, oils

The ester’s low melting point (-46°C) and moderate volatility make it suitable for applications requiring thermal stability .

Synthesis and Production

Industrial Synthesis

Decyl isobutyrate is synthesized via esterification of n-decanol with isobutyric acid under azeotropic conditions. Alternative methods employ isobutyric anhydride to enhance reaction efficiency . The process typically involves acid catalysts (e.g., sulfuric acid) and refluxing to remove water, driving the reaction to completion:

CH3(CH2)9OH+(CH3)2CHCOOHDecyl Isobutyrate+H2O\text{CH}_3(\text{CH}_2)_9\text{OH} + (\text{CH}_3)_2\text{CHCOOH} \rightarrow \text{Decyl Isobutyrate} + \text{H}_2\text{O}

Natural Occurrence

While primarily synthetic, decyl isobutyrate has been identified in Mangifera indica (mango), suggesting a minor role in plant secondary metabolism . Its presence in ant secretions (Polyergus rufescens) indicates biological significance, as discussed in Section 4 .

Applications in Perfumery and Industry

Perfume Compositions

Decyl isobutyrate is prized for its oily-waxy petal-like note, enhancing floral fragrances such as rose, jasmine, and tuberose. It contributes to the longevity of scent profiles due to its low volatility .

Functional Role in Ant Communication

In the slave-making ant Polyergus rufescens, decyl isobutyrate constitutes over 80% of the Dufour’s gland secretions. This ester likely functions as a pheromone or recognition signal during colony raids, distinguishing it from host species (Formica cunicularia), which lack the compound .

Related Compounds and Derivatives

Structural Analogs

  • Dodecyl Isobutyrate (C₁₆H₃₂O₂): A longer-chain analog with a boiling point of 299°C, used in lubricants and plasticizers .

  • Trilobolide-6-O-Isobutyrate: A sesquiterpene lactone derivative with antitumor properties, unrelated structurally but sharing the isobutyrate functional group .

Metabolic Pathways

Isobutyrate precursors participate in microbial biosynthesis. For instance, Streptomyces fradiae metabolizes isobutyrate into butyrate, propionate, and fatty acids, highlighting the ecological relevance of branched-chain esters .

Recent Research and Future Directions

Ecological and Behavioral Studies

The dominance of decyl isobutyrate in Polyergus rufescens glandular secretions underscores its role in interspecies interactions. Further research could explore its utility in pest control or as a biomarker for ant behavior .

Industrial Innovations

Patents describe novel esterification techniques using anhydrides or acid chlorides, potentially optimizing decyl isobutyrate production for scalable applications .

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